Hyacinthacine A1

Description

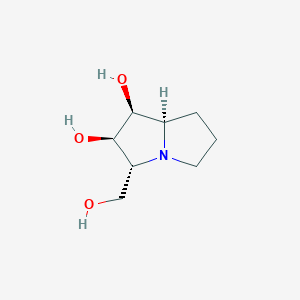

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(1S,2R,3R,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO3/c10-4-6-8(12)7(11)5-2-1-3-9(5)6/h5-8,10-12H,1-4H2/t5-,6-,7+,8-/m1/s1 |

InChI Key |

STFSMGASTIYWRS-OOJXKGFFSA-N |

SMILES |

C1CC2C(C(C(N2C1)CO)O)O |

Isomeric SMILES |

C1C[C@@H]2[C@@H]([C@@H]([C@H](N2C1)CO)O)O |

Canonical SMILES |

C1CC2C(C(C(N2C1)CO)O)O |

Synonyms |

3-epi-hyacinthacine A1 hyacinthacine A1 |

Origin of Product |

United States |

Occurrence and Isolation Methodologies

Identification of Natural Botanical Sources

Hyacinthacine A1 is a polyhydroxylated pyrrolizidine (B1209537) alkaloid that has been identified and isolated from several plant species within the family Hyacinthaceae (now part of Asparagaceae). ub.edusemanticscholar.org Initial discoveries of related compounds in this family were considered significant because this plant family is unrelated to the Leguminosae and Casuarinaceae families, which are more commonly known for producing such alkaloids. nih.gov

The primary botanical source from which this compound was first isolated is Muscari armeniacum, commonly known as the Armenian grape hyacinth. researchgate.netresearchgate.net Researchers identified this compound in the bulbs of this plant. researchgate.net Other plants in the same family are also known producers of a wide range of hyacinthacine alkaloids, suggesting a common biosynthetic pathway. These related species include:

Hyacinthoides non-scripta (Common Bluebell): This species is a known source of various hyacinthacine alkaloids, such as B1 and C1. ub.edunih.gov

Scilla campanulata (Spanish Bluebell): Along with H. non-scripta, this plant was found to contain hyacinthacines B1 and B2. ub.edunih.gov

Scilla socialis : A source for a variety of other hyacinthacine alkaloids, including B7 and C2 through C5. researchgate.netresearchgate.net

Scilla sibirica : This species has also been found to contain hyacinthacine alkaloids. researchgate.net

The discovery of this class of compounds was spurred by earlier toxicological reports concerning livestock that had ingested Hyacinthoides non-scripta. nih.gov This led to more detailed phytochemical investigations of plants in the Hyacinthaceae family, ultimately resulting in the isolation of this compound and its relatives. nih.gov

Advanced Techniques for Extraction and Purification from Biological Matrices

The isolation of this compound from plant materials, primarily the bulbs, involves multi-step extraction and purification protocols. nih.govresearchgate.net The initial step is typically a solvent extraction from the biological matrix. For the isolation of this compound and its co-occurring alkaloids from Muscari armeniacum, researchers have successfully used aqueous ethanol (B145695) extracts, specifically a 60% ethanol solution. semanticscholar.orgnih.govresearchgate.net Similarly, 50% ethanoic extracts were used for isolating related alkaloids from Hyacinthoides non-scripta and Scilla campanulata. nih.gov

Solvent extraction is effective for drawing out polar compounds like polyhydroxylated alkaloids from the dense plant tissue. mdpi.com Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential for the purification and isolation of individual alkaloids.

The general workflow for extraction and purification includes:

Solvent Extraction : Maceration of the plant material (e.g., bulbs) in an aqueous solvent, such as ethanol/water mixtures. semanticscholar.orgnih.gov This process is chosen for its ability to solubilize the target alkaloids.

Chromatographic Separation : The resulting crude extract is subjected to various chromatographic methods. mdpi.com While specific details for this compound's purification are proprietary to the research groups, the process typically involves techniques like ion-exchange chromatography to separate the basic alkaloids from neutral sugars and other compounds. This is followed by multiple rounds of column chromatography, such as silica (B1680970) gel or reversed-phase chromatography, to separate the individual alkaloids from one another based on their polarity and size. mdpi.com

Structural Elucidation : The final step involves the characterization and identification of the purified compounds. The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netresearchgate.net

Co-occurrence and Classification of Related Hyacinthacine Alkaloids

This compound is part of a larger family of structurally related alkaloids that often co-occur in the same plant sources. researchgate.net These alkaloids are classified into three main groups—A, B, and C—based on the number of hydroxyl or hydroxymethyl substituents on the five-membered B-ring of the core pyrrolizidine structure. semanticscholar.orgpublish.csiro.au

Hyacinthacine A-type : These alkaloids have no hydroxyl or hydroxymethyl groups on the B-ring. semanticscholar.org

Hyacinthacine B-type : These contain one such substituent on the B-ring. semanticscholar.org

Hyacinthacine C-type : These are characterized by two substituents on the B-ring. semanticscholar.org

This compound was isolated from Muscari armeniacum alongside several other related alkaloids, including Hyacinthacine A2, A3, B3, and the previously known C1. semanticscholar.orgresearchgate.net The co-occurrence of these compounds is a key feature of the phytochemistry of the Hyacinthaceae family.

Below is a table summarizing the classification and natural sources of this compound and some of its related alkaloids.

| Compound Name | Classification Group | Identified Natural Source(s) |

|---|---|---|

| This compound | A | Muscari armeniacum researchgate.netresearchgate.net |

| Hyacinthacine A2 | A | Muscari armeniacum researchgate.net |

| Hyacinthacine A3 | A | Muscari armeniacum researchgate.net |

| Hyacinthacine B1 | B | Hyacinthoides non-scripta, Scilla campanulata ub.edunih.gov |

| Hyacinthacine B2 | B | Scilla campanulata nih.gov |

| Hyacinthacine B3 | B | Muscari armeniacum researchgate.net |

| Hyacinthacine B7 | B | Scilla socialis researchgate.net |

| Hyacinthacine C1 | C | Hyacinthoides non-scripta, Muscari armeniacum ub.eduresearchgate.net |

| Hyacinthacine C2 | C | Scilla socialis researchgate.net |

| Hyacinthacine C3 | C | Scilla socialis researchgate.net |

| Hyacinthacine C4 | C | Scilla socialis researchgate.net |

| Hyacinthacine C5 | C | Scilla socialis researchgate.net |

Chemical Synthesis of Hyacinthacine A1 and Its Stereoisomers

Enantiospecific and Stereoselective Total Synthesis Strategies

The asymmetric synthesis of Hyacinthacine A1 is a formidable challenge, necessitating precise control over the stereochemistry at multiple chiral centers. Chemists have risen to this challenge by devising both enantiospecific and stereoselective strategies, primarily drawing from either the chiral pool or employing asymmetric catalysis and auxiliaries in non-chiral pool approaches.

Chiral Pool-Based Methodologies

The "chiral pool" refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as amino acids and carbohydrates. These molecules serve as excellent starting materials for the synthesis of complex chiral targets like this compound, as their inherent chirality can be transferred to the final product.

D-Serine Methyl Ester: A concise synthesis of (+)-Hyacinthacine A1 has been achieved starting from commercially available D-serine methyl ester. chemistryviews.org This approach converts the amino acid into a doubly protected amino aldehyde derivative, which then participates in a key cross-benzoin reaction. chemistryviews.org

L-Pyroglutamic Acid and D-Glutamic Acid: Enantiospecific total syntheses of both (–)‐this compound and (+)‐this compound have been accomplished using L-pyroglutamic acid and D-glutamic acid, respectively, as the chiral starting materials. researchgate.netresearchgate.netresearchgate.netbraou.ac.in A key feature of this strategy is the use of a nitrogen-substituted donor-acceptor cyclopropane (B1198618) intermediate to construct the trihydroxylated pyrrolizidine (B1209537) ring system. researchgate.netresearchgate.net

D-Ribose: D-Ribose has been employed as a chiral precursor in a strategy that utilizes a nitrone cycloaddition reaction. cnr.itresearchgate.net A cyclic nitrone derived from D-ribose acts as the dipole in a cycloaddition with tert-butyl acrylate (B77674) to form the core structure of (+)-Hyacinthacine A1 and its stereoisomers. cnr.itresearchgate.net

D-Mannose: Syntheses starting from D-mannose have also been reported. rsc.orgacs.org One such strategy involves the creation of a D-mannose-derived nitrone which undergoes a highly syn-stereoselective 1,3-dipolar cycloaddition, establishing the majority of the required stereocenters for hyacinthacine-type alkaloids. rsc.org

| Chiral Pool Starting Material | Key Intermediate/Reaction | Target Enantiomer |

| D-Serine Methyl Ester | Doubly protected amino aldehyde / Cross-benzoin reaction | (+)-Hyacinthacine A1 |

| L-Pyroglutamic Acid | Nitrogen-substituted donor-acceptor cyclopropane | (–)-Hyacinthacine A1 |

| D-Glutamic Acid | Nitrogen-substituted donor-acceptor cyclopropane | (+)-Hyacinthacine A1 |

| D-Ribose | D-ribose-derived cyclic nitrone / Nitrone cycloaddition | (+)-Hyacinthacine A1 |

| D-Mannose | D-mannose-derived nitrone / 1,3-dipolar cycloaddition | Hyacinthacine C3 |

Non-Chiral Pool Approaches

In contrast to chiral pool synthesis, non-chiral pool approaches build the chiral centers from achiral or racemic starting materials using asymmetric reactions. This often provides greater flexibility in the synthetic design.

The first non-chiral pool total synthesis of (+)-Hyacinthacine A1 was a significant achievement. rsc.orgresearchgate.netrsc.orgresearchgate.net This approach is predicated on a diastereoselective [2+2] cycloaddition reaction between dichloroketene (B1203229) and a chiral enol ether. rsc.orgrsc.org This key step, followed by a sequence including a diastereoselective dihydroxylation and a Tamao-Fleming oxidation, demonstrates the power of this methodology to construct the complex pyrrolizidine core with high stereocontrol, offering a flexible and efficient alternative to chiral pool-based routes. rsc.orgrsc.org

Advanced Synthetic Transformations and Key Steps

The successful synthesis of this compound and its stereoisomers hinges on the application of powerful and often novel chemical transformations. These key reactions enable the efficient construction of the complex molecular architecture and the precise installation of multiple stereocenters.

N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions

A highly efficient and chemoselective N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reaction has been a cornerstone of a very short total synthesis of (+)-Hyacinthacine A1. chemistryviews.orgnih.govacs.orgacs.org This reaction couples an amino aldehyde derivative, prepared from D-serine methyl ester, with furfural (B47365). chemistryviews.org The resulting α-hydroxy-β-aminoketone is a key intermediate that contains the necessary carbon framework and stereochemistry for elaboration into the target molecule. chemistryviews.org This strategy showcases the power of NHC catalysis in complex molecule synthesis, enabling a previously challenging aldehyde-aldehyde coupling to proceed with high selectivity. chemistryviews.orgacs.org

Furan (B31954) Photooxygenation-Amine Cyclization Cascades

Following the cross-benzoin reaction, a novel and elegant cascade sequence involving furan photooxygenation and amine cyclization is employed to construct the pyrrolizidine core. chemistryviews.orgnih.govacs.orgacs.org The furan ring, introduced via furfural in the preceding step, is subjected to photooxygenation to generate reactive intermediates. chemistryviews.orgacs.org In the presence of a deprotected amine, a spontaneous cyclization cascade ensues, forming the bicyclic framework of this compound in a single, efficient operation. chemistryviews.org This reaction is particularly noteworthy as it represents the first successful application of such a cyclization on a furylic alcohol, a substrate known for the instability of its intermediates. nih.govacs.orgacs.org This cascade was even incorporated into a one-pot process that also included hydrogenation and hydrogenolysis steps to deliver the final product. chemistryviews.org

Nitrone Cycloaddition Methodologies

The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful and widely used method for the construction of nitrogen-containing heterocyclic systems. This strategy has been successfully applied to the synthesis of (+)-Hyacinthacine A1 and its analogs. cnr.itresearchgate.net In this approach, a cyclic nitrone derived from a chiral carbohydrate, such as D-ribose, serves as the 1,3-dipole. cnr.itresearchgate.net The cycloaddition of this chiral nitrone with a dipolarophile, for instance, tert-butyl acrylate, establishes the core pyrrolizidine skeleton and sets several of the required stereocenters in a single step. cnr.it Subsequent chemical manipulations, including the reductive cleavage of the N-O bond of the resulting isoxazolidine (B1194047), lactam reduction, and deprotection steps, afford the target alkaloids. cnr.it This methodology has proven to be quite versatile, allowing for the synthesis of not only this compound but also its 7a-epi- and 6-hydroxy-analogs. cnr.it

| Advanced Synthetic Transformation | Key Reactants/Intermediates | Purpose in Synthesis |

| N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reaction | Amino aldehyde (from D-serine), Furfural | Formation of α-hydroxy-β-aminoketone intermediate |

| Furan Photooxygenation-Amine Cyclization Cascade | Furan-containing intermediate, Singlet oxygen, Amine | Construction of the pyrrolizidine bicyclic core |

| Nitrone Cycloaddition | D-ribose-derived cyclic nitrone, tert-butyl acrylate | Formation of the isoxazolidine precursor to the pyrrolizidine core |

Intramolecular Cyclopropanation and Regioselective Ring-Opening Processes

A key strategy in the synthesis of the trihydroxylated pyrrolizidine ring of this compound involves the use of a nitrogen-substituted donor-acceptor cyclopropane intermediate. researchgate.netresearchgate.netresearcher.life This approach hinges on two critical steps: a highly stereoselective and regioselective intramolecular cyclopropanation reaction, often catalyzed by Rh₂(OAc)₄, followed by a regioselective ring-opening of the resulting cyclopropane. researchgate.netresearchgate.netresearcher.liferesearchgate.net

In one enantiospecific total synthesis of both (-)- and (+)-Hyacinthacine A1, this cyclopropanation/ring-opening sequence proved to be a reliable method, starting from commercially available L-pyroglutamic acid and D-glutamic acid, respectively. researchgate.netresearchgate.net The regioselective cleavage of the cyclopropane bonds is crucial for establishing the correct stereochemistry and framework of the target molecule. acs.org The choice of reaction conditions dictates which bond in the cyclopropane ring is cleaved, allowing for divergent synthesis of various cyclic ethers and related structures. researchgate.netacs.org

This methodology has also been successfully applied in the synthesis of related natural products, such as (+)-3-epi-epohelmin, where the rapid construction of the pyrrolizidine core was achieved through this key cyclopropanation and ring-opening sequence. researchgate.netresearchgate.netresearchgate.net

Palladium-Catalyzed Reaction Sequences

Palladium catalysis has been instrumental in several synthetic routes to this compound and its analogs. One practical and enantioselective total synthesis of this compound utilized a palladium-catalyzed syn allylic epoxide opening with retention of configuration. researchgate.netacs.org This was part of a "domino" hydrogenation sequence, which impressively combined five steps in a single pot. researchgate.netacs.org

Palladium-catalyzed cyclization reactions of alkenols have also been explored for the stereoselective construction of the core structures of natural products. researchgate.net These reactions can lead to either mono- or bicyclic oxygen-containing heterocyclic derivatives, depending on the starting alkenol. researchgate.net The Tsuji-Trost reaction, a well-known palladium-catalyzed allylic alkylation, is another key transformation that has been employed in the synthesis of pyrrolizidine alkaloids.

Stereoselective Reductions and Oxidations (e.g., Tamao-Fleming oxidation)

Stereoselective reductions and oxidations are critical for installing the correct stereochemistry of the multiple hydroxyl groups in this compound. For instance, the synthesis of (-)-Hyacinthacine A1 and its 7a-epimer involved a diastereoselective nucleophilic addition of an organic boronic ester to a 3-hydroxy-2-substituted N-acyliminium ion, followed by a reduction/ring-opening process to yield the target molecule. researchgate.net

In another approach, the synthesis of (+)-Hyacinthacine A1 was achieved from a non-chiral pool starting material. rsc.orgresearchgate.netrsc.org This synthesis featured a diastereoselective dihydroxylation and an efficient Tamao-Fleming oxidation as key steps. rsc.orgresearchgate.netrsc.org The Tamao-Fleming oxidation is a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, which was used to unmask a primary hydroxyl group late in the synthesis. rsc.orgacs.org

The choice of reducing agent can significantly influence the stereochemical outcome. For example, in the synthesis of various stereoisomers, the stereoselective reduction of a ketone with L-Selectride® or a NaBH₄/ZnCl₂ mixture has been used to control the configuration of the resulting alcohol. researchgate.netbeilstein-journals.org

Intramolecular SN2 Type Displacement Reactions for Pyrrolizidine Core Construction

The construction of the bicyclic pyrrolizidine core of this compound has been efficiently achieved through intramolecular SN2 type displacement reactions. nih.govacs.org This strategy involves the cyclization of a suitably functionalized pyrrolidine (B122466) precursor to form the second five-membered ring.

In a flexible route starting from commercially available N-Boc pyrrole (B145914), an intramolecular SN2 displacement was found to be an effective method for forming the bicyclic ring system. nih.gov In contrast, iodine-promoted cyclizations proved to be unsuitable for this particular transformation. nih.gov This approach not only led to the first synthesis of this compound, confirming its structure, but also to a short stereoselective synthesis of 1-epiaustraline. nih.gov

Another synthetic endeavor towards (+)-DMDP and a potential common intermediate for (+)-Hyacinthacine A1 and (+)-1-epi-australine also utilized an iodine-mediated 5-endo-trig aminocyclization, which proceeds via an intramolecular SN2-type mechanism. acs.org

Synthesis of this compound Stereoisomers and Epimers

Numerous synthetic efforts have been directed towards the preparation of not only the natural (+)- and (-)-Hyacinthacine A1, but also a variety of its stereoisomers and epimers. These include 3-epi-, 7a-epi-, and 6-hydroxy analogs. researchgate.netresearchgate.netresearchgate.netresearchgate.netox.ac.uk The synthesis of these related compounds is crucial for structure-activity relationship studies and for confirming the absolute configuration of the natural products.

For example, the synthesis of (-)-7a-epi-Hyacinthacine A1 was achieved alongside that of (-)-Hyacinthacine A1 from a common intermediate. researchgate.netresearchgate.net Similarly, the synthesis of 3-epi-Hyacinthacine A1 has been described, involving a stereocontrolled carboazidation of a chiral allylsilane as a key step. researchgate.netnih.gov The synthesis of (+)-7a-epi-Hyacinthacine A1 and its (6R)-hydroxy analogue has also been accomplished, which were evaluated for their glycosidase inhibitory activity. researchgate.net

A flexible strategy for accessing various pyrrolizidine alkaloids has been developed, allowing for the synthesis of different stereoisomers by controlling the stereochemistry at various stages of the synthesis. researchgate.net For instance, a diastereoselective nucleophilic addition of an organic boronic ester to an N-acyliminium ion intermediate provided access to both (-)-Hyacinthacine A1 and its 7a-epimer. researchgate.net

Evaluation of Synthetic Efficiency and Diastereoselectivity

The efficiency and diastereoselectivity of various synthetic routes to this compound are critical metrics for their practicality. Many reported syntheses have focused on improving these aspects. For instance, a total synthesis of this compound and its 3-epimer was achieved with a key stereocontrolled carboazidation of a chiral allylsilane. nih.gov

A non-carbohydrate-based approach starting from N-Boc pyrrole demonstrated a flexible route where the stereochemistry could be varied by the choice of partial reduction conditions. nih.gov However, the diastereoselectivity of some steps, such as certain dihydroxylations, can be challenging and may require careful optimization. rsc.org

The diastereoselectivity of key reactions, such as the nucleophilic addition to N-acyliminium ions, has been shown to be highly dependent on the reaction conditions and the nature of the substrates, leading to the formation of different stereoisomers. researchgate.netresearchgate.net

Comparative Analysis of Diverse Synthetic Routes and Methodological Advantages

A wide array of synthetic strategies have been developed for the synthesis of this compound and its congeners, each with its own set of advantages. researchgate.netacs.orgresearchgate.netnih.govacs.orgchemistryviews.orgpublish.csiro.au These routes can be broadly categorized into chiral pool approaches, which start from readily available chiral molecules like amino acids or carbohydrates, and non-chiral pool approaches, which build up the chirality during the synthesis.

Chiral pool syntheses, for example from L-pyroglutamic acid or D-glutamic acid, offer a straightforward way to control the absolute stereochemistry. researchgate.netresearchgate.net Non-chiral pool syntheses, on the other hand, often provide more flexibility and can be more readily adapted to the synthesis of unnatural stereoisomers. rsc.orgresearchgate.netrsc.org One such non-chiral pool synthesis utilized a [2+2] cycloaddition of dichloroketene to a chiral enol ether as a key step. rsc.orgresearchgate.netrsc.org

The use of donor-acceptor cyclopropanes provides a concise and stereoselective method for constructing the pyrrolizidine core. researchgate.netresearchgate.netresearcher.liferesearchgate.netacs.org Palladium-catalyzed reactions have enabled efficient and practical syntheses, including a one-pot, five-step domino sequence. researchgate.netacs.org

A particularly short and innovative synthesis of (+)-Hyacinthacine A1 was achieved using a chemoselective cross-benzoin reaction and a novel furan photooxygenation-amine cyclization cascade. researchgate.netchemistryviews.org This route stands out for its efficiency and the use of an unprecedented cyclization of a furylic alcohol. researchgate.net

Intramolecular SN2 displacement reactions offer a reliable method for the final ring closure to form the bicyclic pyrrolizidine system. nih.govacs.org The choice of synthetic strategy is often dictated by the desired stereoisomer and the availability of starting materials. The diversity of the developed methods highlights the significant interest in this class of molecules and the ingenuity of synthetic organic chemists.

Stereochemical Aspects and Elucidation

Determination of Absolute and Relative Stereoconfiguration

The definitive assignment of the absolute and relative stereoconfiguration of Hyacinthacine A1 has been accomplished primarily through total synthesis. nih.govnih.gov This approach involves the unambiguous construction of a molecule with a defined stereochemistry, which is then compared to the natural product.

The first synthesis of this compound confirmed the structure of the natural product. nih.gov Numerous synthetic routes have since been developed, often starting from chiral pool materials like L-pyroglutamic acid and D-glutamic acid to achieve enantiospecific synthesis of both (-)-Hyacinthacine A1 and (+)-Hyacinthacine A1. researchgate.net These synthetic endeavors have been instrumental in verifying the (1R, 2R, 3R, 7aR) configuration of the naturally occurring (+)-Hyacinthacine A1.

Key strategies in these syntheses include stereocontrolled carboazidation of chiral allylsilanes, intramolecular SN2 type displacement reactions for forming the bicyclic ring system, and highly stereo- and regioselective intramolecular cyclopropanation reactions. nih.govnih.govresearchgate.net The comparison of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), between the synthesized compounds and the natural isolate is the final confirmatory step. For instance, the 1H NMR data of synthetic (+)-1-epiaustraline, a related pyrrolizidine (B1209537) alkaloid, were found to be nearly superimposable with those of the natural product, providing conclusive structural evidence. acs.org

The structural elucidation of hyacinthacine alkaloids is often complicated by the presence of numerous stereocenters, leading to a large number of possible diastereomers. publish.csiro.au In some cases, initial structural assignments based solely on spectroscopic analysis of the natural product have been proven incorrect through total synthesis. researchgate.net This underscores the pivotal role of synthetic chemistry in the unambiguous determination of the complex stereostructures of these alkaloids.

| Key Synthetic Approaches for Stereochemical Confirmation | Description | Reference(s) |

| Enantiospecific Total Synthesis | Synthesis starting from a chiral precursor to produce a single enantiomer of the target molecule. For this compound, L-pyroglutamic acid and D-glutamic acid have been used. | researchgate.net |

| Non-Chiral Pool Synthesis | Synthesis starting from achiral materials, where stereochemistry is introduced and controlled through the synthetic sequence. | chemistryviews.org |

| Stereocontrolled Reactions | Utilization of reactions that selectively form one stereoisomer over others, such as stereocontrolled carboazidation and diastereoselective dihydroxylation. | nih.govacs.org |

| Spectroscopic Comparison | The NMR and other spectroscopic data of the synthetic compound are compared with those of the natural product for final confirmation. | nih.govacs.org |

Impact of Stereoisomerism on Biological Activity and Specificity

The stereochemistry of this compound and its isomers has a profound impact on their biological activity, particularly their potency and selectivity as glycosidase inhibitors. researchgate.netnih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, and their inhibition has therapeutic potential in various diseases, including diabetes and viral infections. innovareacademics.in

Studies have shown that different stereoisomers of this compound exhibit markedly different inhibitory activities against various glycosidases. For example, naturally occurring (+)-Hyacinthacine A1 is a good inhibitor of amyloglucosidase. nih.gov However, its non-natural enantiomer, (-)-Hyacinthacine A1, and other diastereomers show varied and often diminished activity.

The evaluation of a panel of synthetic stereoisomers against different glycosidases has revealed a complex structure-activity relationship. It is often difficult to predict the specificity and potency of inhibition based solely on the absolute configuration or the degree of hydroxylation. nih.gov This highlights the precise stereochemical requirements for effective binding to the active site of the target enzyme.

| Compound | Enzyme | Source | IC50 (µM) | Reference(s) |

| This compound | Amyloglucosidase | Aspergillus niger | 25 | nih.govinnovareacademics.in |

| This compound | α-L-Fucosidase | Rat epididymis | 46 | nih.gov |

| This compound | Lactase | Rat intestine | 4.4 | researchgate.netinnovareacademics.in |

| This compound | β-Glucosidase | Almond | 250 | nih.gov |

| Hyacinthacine A2 | Amyloglucosidase | Aspergillus niger | 8.6 | nih.gov |

| Hyacinthacine A2 | β-Glucosidase | Almond | 150 | nih.gov |

| Hyacinthacine A3 | Amyloglucosidase | Aspergillus niger | 17 | nih.gov |

| Hyacinthacine B3 | Amyloglucosidase | Aspergillus niger | 51 | nih.gov |

Computational Approaches for Stereochemical Confirmation (e.g., DP4+ probability analysis)

In recent years, computational methods have become an invaluable tool for the stereochemical elucidation of complex natural products like this compound. uca.edu.ar One of the most powerful and widely used methods is the DP4+ probability analysis. uca.edu.ar This method aids in the assignment of the correct stereoisomer by comparing experimental NMR chemical shifts with those calculated for all possible diastereomers using density functional theory (DFT).

The DP4+ analysis calculates a probability score for each candidate structure, indicating the likelihood of it being the correct one. uca.edu.ar This approach has been successfully applied to the hyacinthacine family, where the structural complexity and the presence of intramolecular hydrogen bonding can make conformational analysis and, consequently, the prediction of NMR parameters challenging. uca.edu.ardntb.gov.ua

For the simplest members of the hyacinthacine family, including this compound, DP4+ analysis was used to establish the relative configuration of seven isomers for which experimental NMR data were available. uca.edu.ar The study highlighted that the quality of the predictions is highly dependent on the accuracy of the computed conformational energies. While the standard DP4+ approach correctly assigned five of the seven compounds, it also revealed the complexities introduced by flexible and polyhydroxylated systems. uca.edu.ar

The DP4+ method involves several key steps:

Conformational Search: A thorough search for all possible low-energy conformations of each diastereomer is performed.

Geometry Optimization: The geometries of the conformers are optimized at a specific level of theory.

NMR Chemical Shift Calculation: The 1H and 13C NMR chemical shifts for each optimized conformer are calculated.

Boltzmann Averaging: The calculated chemical shifts are averaged based on the predicted relative energies of the conformers.

DP4+ Probability Calculation: The experimental NMR data is compared against the calculated data for each diastereomer, and a probability is assigned to each candidate.

This computational pipeline provides a robust and quantitative measure for stereochemical assignment, serving as a powerful complement to traditional spectroscopic analysis and total synthesis. uca.edu.arnih.gov

Biological Activity: Glycosidase Inhibition and Mechanistic Research

Hyacinthacine A1 as a Polyhydroxylated Pyrrolizidine (B1209537) Alkaloid Glycosidase Inhibitor

This compound is a naturally occurring polyhydroxylated pyrrolizidine alkaloid that has garnered significant attention for its role as a glycosidase inhibitor. nih.govresearchgate.net These alkaloids, isolated from plants such as those in the Hyacinthaceae family, are of interest to researchers due to their potential therapeutic applications, including the development of treatments for type II diabetes. nih.govox.ac.ukresearchgate.net The unique three-dimensional structure of these compounds, featuring a pyrrolizidine core with multiple hydroxyl groups, allows them to mimic the structure of natural carbohydrate substrates of glycosidase enzymes. nih.govrsc.org This structural similarity is the basis for their inhibitory activity. nih.govrsc.org

First isolated from the bulbs of Muscari armeniacum, this compound's structure was identified as (1S,2R,3R,7aR)-1,2-dihydroxy-3-hydroxymethylpyrrolizidine, or its enantiomer, through extensive NMR studies. ox.ac.uk The synthesis of this compound and its analogues has been a focus of research to explore their biological activities and to confirm the structures of the natural products. researchgate.netchemistryviews.orgnih.gov These synthetic efforts have provided access to various stereoisomers, which are crucial for understanding the structure-activity relationships of these potent enzyme inhibitors. researchgate.net The inhibitory potential of this compound and related compounds against a range of glycosidases underscores their importance in the field of medicinal chemistry and drug discovery. nih.govnih.govbeilstein-journals.org

Spectrum of Glycosidase Inhibition

This compound exhibits inhibitory activity against a diverse range of glycosidase enzymes, although its potency and selectivity can vary significantly. This broad-spectrum activity highlights its potential as a lead compound for various therapeutic applications.

The inhibitory profile of this compound includes activity against the following enzymes:

Amyloglucosidase: this compound is a notable inhibitor of amyloglucosidase from Aspergillus niger, with a reported IC50 value of 25 µM. nih.gov This indicates a moderate level of potency against this particular enzyme.

β-Glucosidase: Its inhibitory effect on β-glucosidase from almonds is considered moderate, with an IC50 value of 250 µM. nih.gov

α-L-Fucosidase: this compound has been shown to be an active inhibitor of α-L-fucosidase from rat epididymis, with an IC50 value of 46 µM. nih.govscispace.com

Rat Intestinal Lactase: It displays significant inhibitory activity against rat intestinal lactase, with a potent IC50 value of 4.4 µM. nih.govrsc.org

Rice α-Glucosidase: The compound also inhibits rice α-glucosidase, although with a weaker potency, as indicated by an IC50 value of 240 µM. nih.govscispace.com

The varying degrees of inhibition across this spectrum of enzymes underscore the complex nature of the interactions between this compound and different glycosidases. nih.gov

Interactive Data Table: Glycosidase Inhibition by this compound

| Enzyme | Source | IC50 (µM) |

| Amyloglucosidase | Aspergillus niger | 25 nih.gov |

| β-Glucosidase | Almond | 250 nih.gov |

| α-L-Fucosidase | Rat epididymis | 46 nih.govscispace.com |

| Rat Intestinal Lactase | - | 4.4 nih.govrsc.org |

| Rice α-Glucosidase | - | 240 nih.govscispace.com |

Mechanistic Insights into Enzyme-Inhibitor Interactions

The inhibitory action of this compound and other polyhydroxylated pyrrolizidine alkaloids stems from their structural resemblance to the natural carbohydrate substrates of glycosidase enzymes. nih.govrsc.org This molecular mimicry allows them to bind to the active site of the enzyme, thereby blocking the access of the natural substrate and inhibiting the enzyme's catalytic activity. The nitrogen atom in the pyrrolizidine ring is thought to be protonated at the acidic pH typical of the lysosome, where many glycosidases are active, mimicking the charge of the transition state of the glycosidic bond cleavage.

The affinity and specificity of this inhibition are largely governed by the precise shape, size, and stereochemical arrangement of the inhibitor, as well as the specific characteristics of the target glycosidase's active site. nih.gov A general strategy for producing pyrrolizidine alkaloids, including this compound, involves key steps such as diastereoselective dihydroxylation and ring closure to form the bicyclic ring system. acs.org This synthetic versatility allows for the creation of various analogues to probe the enzyme-inhibitor interactions further. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their ability to inhibit glycosidases. nih.govresearchgate.netnih.gov These studies have revealed that even minor changes to the molecule can lead to significant differences in inhibitory potency and selectivity. mdpi.com

Influence of Pyrrolizidine Ring Substitution Patterns

The pattern of substitution on the pyrrolizidine ring of this compound and its analogues plays a critical role in determining their glycosidase inhibitory activity. nih.govresearchgate.net The presence, number, and position of hydroxyl and hydroxymethyl groups significantly impact the binding affinity and selectivity for different enzymes. For instance, the degree of substitution on the B-ring of the pyrrolizidine core has been noted as a key factor. nih.gov

Researchers have found it challenging to predict the specific inhibitory profile based solely on the substitution pattern, indicating a complex interplay between the inhibitor's structure and the enzyme's active site. nih.gov The synthesis of various analogues with different substitution patterns is therefore essential to build a comprehensive understanding of these relationships. researchgate.net For example, the synthesis of analogues with additional hydroxymethyl groups at different positions allows for a systematic exploration of how these modifications affect inhibitory activity.

Role of Hydroxyl and Hydroxymethyl Group Stereochemistry

The stereochemistry of the hydroxyl and hydroxymethyl groups on the pyrrolizidine ring of this compound is a critical determinant of its glycosidase inhibitory activity. nih.govchemistryviews.org The specific spatial arrangement of these functional groups dictates how the molecule fits into the active site of a target enzyme.

The synthesis of various stereoisomers of this compound has been instrumental in elucidating these structure-activity relationships. chemistryviews.org For example, the synthesis of (+)-Hyacinthacine A1 has been achieved with a high degree of stereocontrol, allowing for the evaluation of a single, well-defined diastereomer. chemistryviews.org The inhibitory profiles of these synthetic isomers can then be compared to understand the importance of the stereochemistry at each chiral center. This detailed analysis helps in designing more potent and selective glycosidase inhibitors. nih.gov

Effect of Epimerization on Inhibitory Potency and Selectivity

Epimerization, the change in the stereochemical configuration at one chiral center, has a profound effect on the inhibitory potency and selectivity of this compound and its analogues. nih.govresearchgate.netchemistryviews.org The synthesis and evaluation of various epimers have demonstrated that altering the stereochemistry at even a single position can dramatically change the biological activity profile.

For instance, the non-natural (+)-7a-epi-hyacinthacine A1, an epimer of the natural product, exhibits moderate inhibition of amyloglucosidase and α-L-fucosidase. researchgate.netcnr.itresearcher.life This differs from the inhibitory profile of the natural this compound. Similarly, the introduction of a hydroxyl group at the 6-position with different stereochemistries (6R or 6S) leads to varied effects on inhibitory activity against different glycosidases. researchgate.netcnr.itresearcher.life The (6R)-hydroxy analogue of this compound is a good inhibitor of amyloglucosidase and a strong inhibitor of β-glucosidase, while the presence of a (6S)-hydroxy group in an epimeric analogue leads to diminished activity. researchgate.netcnr.itresearcher.life

These findings underscore the high degree of stereochemical recognition by glycosidase enzymes and highlight the importance of precise stereochemistry in the design of potent and selective inhibitors. nih.govtaylorandfrancis.com

Analogues and Derivatives: Synthesis and Biological Evaluation

Design and Synthesis of Novel Hyacinthacine A1 Analogues

The quest to understand and improve upon the biological activity of this compound has led to the development of various synthetic strategies to access novel analogues. These strategies often employ chiral starting materials and stereoselective reactions to construct the core pyrrolizidine (B1209537) skeleton with diverse substitution patterns.

One prominent strategy involves a nitrone cycloaddition using a cyclic nitrone derived from D-ribose and tert-butyl acrylate (B77674). researchgate.netcnr.it This approach has been successfully used to synthesize natural (+)-hyacinthacine A1, its non-natural epimer (+)-7a-epi-hyacinthacine A1, and their corresponding 6-hydroxy analogues. researchgate.netcnr.it The synthesis of the deoxygenated target molecules, this compound and its 7a-epimer, was achieved through the DIBAL-H reduction of mesylate derivatives of the pyrrolizidinol intermediates. researchgate.netcnr.it

Another versatile approach begins with C-2 formyl galactal, utilizing key reactions such as the zinc-mediated Barbier reaction, vinyl Grignard reaction, dihydroxylation, and cyclization to produce a range of analogues of hyacinthacines and related alkaloids like casuarine (B1244732) and uniflorine A. researchgate.net Other synthetic methods reported include a stereocontrolled carboazidation of a chiral allylsilane and a concise route using a chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reaction followed by a furan (B31954) photooxygenation-amine cyclization strategy. researchgate.netchemistryviews.org The synthesis of various isomers has also been achieved through stereoselective construction of the pyrrolizidine core via an intramolecular Michael cyclization reaction. researchgate.net These diverse synthetic routes provide access to a library of analogues with modifications at various positions, which is crucial for detailed biological evaluation. semanticscholar.org

Structure-Guided Modifications for SAR Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how the specific structural features of this compound and its analogues influence their interaction with glycosidase enzymes. These studies involve the systematic modification of the alkaloid's structure and observing the resulting changes in inhibitory activity.

A key area of investigation has been the modification of the hydroxyl groups on the pyrrolizidine ring. For instance, the synthesis of (6R)-6-hydroxythis compound and (6S)-6-hydroxy-7a-epi-hyacinthacine A1 allowed for an assessment of the impact of a hydroxyl group at the C-6 position. researchgate.netcnr.it The stereochemistry at the bridgehead carbon, C-7a, has also been a focus, with the synthesis of (+)-7a-epi-hyacinthacine A1 providing direct insight into its role in enzyme binding. researchgate.netcnr.it

The introduction of fluorine atoms has also been explored as a strategy to modulate biological activity. For example, a series of C-6 fluorinated casuarine derivatives were synthesized to study their specificity towards different glycosidases. researchgate.net These structure-guided modifications are essential for building a comprehensive understanding of the pharmacophore, revealing which functional groups and stereochemical configurations are critical for potent and selective glycosidase inhibition. semanticscholar.orgresearchgate.net Computational experiments and molecular docking calculations often accompany synthetic efforts to rationalize the observed SAR and guide the design of future analogues with improved properties. researchgate.netontosight.ai

Comparative Glycosidase Inhibitory Profiles of Synthesized Analogues

The biological evaluation of synthesized this compound analogues against a panel of glycosidases is the ultimate test of the design and synthetic strategies. These assays provide crucial data on the potency (often expressed as IC50 values) and selectivity of the compounds.

Natural (+)-hyacinthacine A1 itself is a good inhibitor of amyloglucosidase and shows moderate inhibition of β-glucosidase. researchgate.netcnr.it It is also active against rat intestinal lactase β-galactosidase, rat epididymis α-L-fucosidase, and rice α-glucosidase. semanticscholar.orgnih.gov

Comparative studies have revealed interesting SAR insights. For example, the non-natural (6R)-hydroxy analogue of this compound was found to be a good inhibitor of amyloglucosidase and a strong inhibitor of β-glucosidase, demonstrating that the addition of a hydroxyl group at this position can enhance activity against certain enzymes. researchgate.netcnr.it In contrast, the presence of a (6S)-hydroxy group in the 7a-epi analogue led to diminished activity. researchgate.netcnr.it The non-natural (+)-7a-epi-hyacinthacine A1 itself is a moderate inhibitor of amyloglucosidase and α-L-fucosidase. researchgate.netcnr.it

The table below summarizes the inhibitory activities of this compound and some of its synthesized analogues against various glycosidases, highlighting the differences in potency and selectivity that arise from structural modifications.

| Compound | Enzyme | Source | IC50 (µM) |

| This compound | Amyloglucosidase | Aspergillus niger | 25 |

| β-Glucosidase | Almond | 250 | |

| α-Glucosidase | Rice | 240 | |

| α-L-Fucosidase | Rat epididymis | 46 | |

| β-Galactosidase | Rat intestinal lactase | 4.4 | |

| (+)-7a-epi-Hyacinthacine A1 | Amyloglucosidase | - | Moderate inhibitor |

| α-L-Fucosidase | - | Moderate inhibitor | |

| (6R)-6-Hydroxythis compound | Amyloglucosidase | - | Good inhibitor |

| β-Glucosidase | - | Strong inhibitor | |

| (6S)-6-Hydroxy-7a-epi-hyacinthacine A1 | - | - | Decreased activity |

| Hyacinthacine A2 | Amyloglucosidase | A. niger | 8.6 |

| β-Glucosidase | Almond | 150 | |

| β-Galactosidase | Rat intestinal lactase | 73 | |

| Hyacinthacine A3 | Amyloglucosidase | A. niger | 17 |

| β-Galactosidase | Rat intestinal lactase | 160 | |

| Hyacinthacine B3 | Amyloglucosidase | A. niger | 51 |

| β-Galactosidase | Rat intestinal lactase | 18 | |

| Analogue 11 (from C-2 formyl galactal) | α-Mannosidase | Jack Beans | 81.2 |

| Analogue 33 (from C-2 formyl galactal) | α-Glucosidase | Baker's Yeast | 68.0 |

| α-Glucosidase | Rice | 96.0 | |

| Data sourced from references researchgate.netcnr.itresearchgate.netsemanticscholar.orgnih.gov. The table is interactive and can be sorted by column. |

These comparative profiles underscore the subtle structural requirements for effective glycosidase inhibition and highlight the challenge in predicting the specificity and potency based solely on configuration and substitution. semanticscholar.org

Analytical and Spectroscopic Methodologies in Research

Spectroscopic Characterization for Synthetic Product Confirmation

The synthesis of Hyacinthacine A1 and its analogues is a complex process, and the definitive confirmation of the final product's structure is paramount. Researchers employ a combination of spectroscopic methods to achieve this, with each technique providing unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum typically shows a series of multiplets in specific chemical shift regions, corresponding to the various protons in the pyrrolizidine (B1209537) ring and its substituents. thieme-connect.desci-hub.se Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to assign the signals unequivocally by identifying proton-proton and proton-carbon correlations. rsc.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining the relative stereochemistry of the molecule by identifying protons that are close in space. rsc.orgpublish.csiro.au

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., aliphatic, alcohol-bearing). thieme-connect.desci-hub.se

| ¹³C NMR Data for this compound | |

| Carbon Atom | Chemical Shift (δ) in ppm (D₂O) |

| C-1 | 68.2 |

| C-2 | 75.1 |

| C-3 | 77.5 |

| C-5 | 69.8 |

| C-6 | 34.5 |

| C-7 | 45.1 |

| C-7a | 78.9 |

| C-8 | 61.9 |

| Note: Data is illustrative and can vary slightly based on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. thieme-connect.desfu.ca Absorptions corresponding to C-H and C-N stretching and bending vibrations will also be present. thieme-connect.de

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and elemental composition of this compound. acs.org MS provides a mass-to-charge ratio (m/z) for the molecular ion, confirming the molecular weight. HRMS offers a highly precise mass measurement, which allows for the determination of the exact molecular formula, providing strong evidence for the correct composition of the synthesized compound. sci-hub.sesfu.ca

Chromatographic Techniques for Research Sample Purity Assessment

Ensuring the purity of a synthesized sample of this compound is critical for accurate biological evaluation. Chromatographic methods are the gold standard for assessing the purity of research compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. sfu.ca For this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). The output, a chromatogram, shows peaks corresponding to each component. The purity of the this compound sample is determined by the relative area of its corresponding peak. A purity of >98% is often desired for biological studies. sfu.ca Chiral HPLC can also be employed to ensure the enantiomeric purity of the synthesized material. diva-portal.orgpublish.csiro.au

Glycosidase Inhibition Assays and Kinetic Studies for Research Evaluation

A primary reason for the interest in this compound is its potential as a glycosidase inhibitor. researchgate.netchemistryviews.org Specific assays and kinetic studies are conducted to quantify this inhibitory activity.

Glycosidase Inhibition Assays are performed to determine the concentration of this compound required to inhibit the activity of a specific glycosidase by 50% (the IC₅₀ value). researchgate.netresearchgate.net These assays typically involve incubating the target enzyme (e.g., α-glucosidase, amyloglucosidase) with its substrate in the presence of varying concentrations of this compound. researchgate.netresearcher.life The rate of the enzymatic reaction is measured, often by monitoring the release of a chromogenic or fluorogenic product. The results are then used to calculate the IC₅₀ value, which is a measure of the inhibitor's potency. plos.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking for Enzyme Binding Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Hyacinthacine A1, these studies are crucial for understanding its mechanism of action as a glycosidase inhibitor. By simulating the interaction between this compound and the active site of various glycosidase enzymes, researchers can elucidate the specific binding modes and key molecular interactions responsible for its inhibitory effects. researchgate.netumontreal.caresearchgate.net

Docking studies on related iminosugar inhibitors have revealed that their efficacy is often derived from their ability to mimic the transition state of the natural substrate. These simulations help identify critical hydrogen bonds, hydrophobic interactions, and electrostatic forces between the inhibitor and amino acid residues in the enzyme's active site. researchgate.netresearchgate.net For instance, the hydroxyl groups on the pyrrolizidine (B1209537) core of this compound are predicted to form a network of hydrogen bonds with polar residues in the catalytic site of glycosidases, similar to how the natural sugar substrate would interact. researchgate.netuca.edu.ar

These computational models are instrumental in structure-activity relationship (SAR) studies, allowing for the rational design of more potent and selective inhibitors. researchgate.net While specific docking studies detailing the binding energy of this compound with every enzyme it inhibits are not always publicly detailed, its known inhibitory profile provides a clear basis for such computational investigations. researchgate.net

| Enzyme | Source | IC₅₀ (µM) |

|---|---|---|

| Amyloglucosidase | Aspergillus niger | 25 |

| β-Glucosidase | Almonds | 250 |

| α-L-Fucosidase | Rat Epididymis | 46 |

| β-Galactosidase (Lactase) | Rat Intestine | 4.4 |

| α-Glucosidase | Rice | 240 |

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and energetics of molecules. acs.org These calculations have been extensively applied to the hyacinthacine family to understand their complex stereochemistry and conformational preferences. uca.edu.aruca.edu.ar

Conformational Analysis: The biological activity of flexible molecules like this compound is intrinsically linked to their three-dimensional structure. uca.edu.ar The pyrrolizidine nucleus of hyacinthacines is not planar and can exist in different puckered conformations. Early studies identified two primary forms: an exo-buckled (X-type) and an endo-buckled (N-type) conformation. uca.edu.ar DFT calculations allow for the exhaustive exploration of the potential energy surface to identify all stable conformers and their relative energies. uca.edu.aracs.org

However, studies have shown that standard DFT calculations can sometimes be biased by the over-stabilization of conformations that feature strong intramolecular hydrogen bonds. uca.edu.aracs.org This can lead to an inaccurate representation of the conformational landscape in solution. Advanced computational protocols, which may refine energy calculations or exclude anomalous, gas-phase-like conformations, have been developed to overcome these issues and provide a more accurate prediction of the molecular shape. uca.edu.arresearchgate.net

| Conformation Type | Description |

|---|---|

| Exo (X-type) | Both five-membered rings are buckled in an 'exo' fashion relative to the bridgehead proton. |

| Endo (N-type) | Both five-membered rings are buckled in an 'endo' fashion. |

| Hybrid (X/N-type) | One pyrrolidine (B122466) ring is in an 'exo' conformation and the other is 'endo'. |

| Trans-fused (T-type) | A trans-fused bicyclic system, distinct from the cis-fused natural products. |

Reaction Mechanisms and Structural Elucidation: DFT calculations are also employed to elucidate complex reaction mechanisms involved in the total synthesis of this compound. scispace.comnih.gov By modeling the energy profiles of reaction pathways, chemists can understand the feasibility of certain transformations, predict the stereochemical outcome of reactions, and characterize unstable intermediates and transition states. rsc.orgacs.org

Furthermore, DFT is central to modern structural elucidation techniques. The Gauge-Including Atomic Orbitals (GIAO) method, used at the DFT level, can predict NMR chemical shifts with high accuracy. uca.edu.ar These calculated shifts are then compared with experimental data. Statistical methods like the DP4+ probability analysis use this correlation to assign the correct relative and absolute configuration of a molecule from a set of possible stereoisomers, a task that is particularly challenging for complex polyhydroxylated alkaloids like the hyacinthacines. uca.edu.aruca.edu.aracs.org

In Silico Prediction of Biological Activity

In silico prediction involves the use of computational models to forecast the biological activity of a chemical compound. These methods are becoming increasingly valuable in drug discovery for screening large virtual libraries of compounds, prioritizing candidates for synthesis, and predicting potential mechanisms of action. nih.gov

For compounds like this compound, in silico approaches can be used to predict its interaction with a wide range of biological targets beyond its known glycosidase activity. Target prediction is a well-established technique that uses information from known ligand-protein interactions to infer the potential targets of a new molecule based on its chemical structure. nih.gov

Another powerful method is the development of Quantitative Structure-Activity Relationship (QSAR) models. A 3D-QSAR model, for example, correlates the biological activity of a set of molecules with their three-dimensional properties, such as shape and electrostatic fields. Such a model was successfully used to screen for new inhibitors of nt-MGAM (an α-glucosidase), demonstrating the utility of this approach for discovering novel therapeutic agents for conditions like type 2 diabetes. researchgate.net Although this specific study focused on salacinol (B1681389) analogues, the methodology is directly applicable to the hyacinthacine class of inhibitors. researchgate.net

The general workflow for these predictive studies involves several key steps, from data collection to model validation and prospective screening. This approach accelerates the research and development process for natural products by providing a rational basis for experimental testing. nih.gov

| Step | Description |

|---|---|

| 1. Data Collection | Assemble a dataset of compounds with known biological activity (e.g., glycosidase inhibition). |

| 2. Molecular Descriptors | Calculate relevant 2D or 3D properties (descriptors) for each compound in the dataset. |

| 3. Model Generation | Use statistical methods or machine learning to build a mathematical model that links the descriptors to biological activity (e.g., 3D-QSAR, decision trees). |

| 4. Model Validation | Test the model's predictive power using an independent set of compounds (test set) not used in model generation. |

| 5. Virtual Screening | Use the validated model to predict the activity of new or untested compounds, such as this compound or its analogues, against various targets. |

| 6. Experimental Validation | Synthesize and test the most promising candidates identified through virtual screening in biological assays. |

Broader Academic Research Applications and Future Directions

Hyacinthacine A1 as a Mechanistic Probe in Glycobiology

Glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates (or glycans), is a field that has benefited immensely from the use of specific molecular tools to investigate the function of carbohydrate-processing enzymes. Glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, are central to a vast array of biological processes. ontosight.ai Iminosugars, like this compound, are structural mimics of the natural carbohydrate substrates of these enzymes and have proven to be invaluable as inhibitors and mechanistic probes. acs.orgrsc.org

This compound's utility as a mechanistic probe stems from its ability to selectively inhibit certain glycosidases. By observing the effects of this inhibition, researchers can deduce the specific roles of these enzymes in various cellular and physiological processes. For instance, the inhibition of glycosidases by iminosugars can impact carbohydrate metabolism and cell signaling. ontosight.ai

The stereochemistry of this compound and its analogs is a critical determinant of their inhibitory specificity and potency. researchgate.net This high degree of specificity allows for the targeted investigation of individual glycosidases, helping to unravel their precise functions within complex biological systems. The study of how different isomers of this compound interact with various glycosidases provides crucial insights into the structure-activity relationships that govern enzyme-inhibitor binding. rsc.orgresearchgate.net This knowledge is fundamental to understanding the catalytic mechanisms of glycosidases and the conformational requirements of their active sites. rsc.org

Foundation for Lead Compound Development in Enzyme Inhibition Research

The potent and selective inhibitory activity of this compound against certain glycosidases makes it an attractive starting point for the development of new therapeutic agents. acs.orgrsc.org Glycosidase inhibitors have shown potential in the treatment of a range of diseases, including diabetes, viral infections, and cancer. ontosight.airsc.org The structural framework of this compound provides a valuable scaffold that can be chemically modified to enhance its inhibitory activity, improve its selectivity, and optimize its pharmacokinetic properties.

The total synthesis of this compound and its various stereoisomers has been a significant focus of organic chemistry research. acs.orgrsc.orgresearchgate.netchemistryviews.org These synthetic efforts not only provide access to larger quantities of the natural product for biological evaluation but also open up avenues for creating novel analogs with potentially improved therapeutic profiles. acs.org By systematically altering the stereochemistry and substitution patterns of the pyrrolizidine (B1209537) ring, chemists can generate libraries of related compounds for screening against a panel of glycosidases. researchgate.netresearchgate.net This approach facilitates the identification of lead compounds with desirable inhibitory profiles for further drug development.

The development of multivalent iminosugars, where multiple iminosugar units are attached to a central scaffold, represents an emerging strategy to enhance inhibitory potency. mdpi.comresearchgate.net While this approach has shown promise for other iminosugars, its application to this compound and its derivatives could lead to the discovery of highly potent and selective glycosidase inhibitors.

Identification of Research Gaps and Emerging Research Avenues in Iminosugar Chemistry

Despite the significant progress in the synthesis and biological evaluation of this compound and other iminosugars, several research gaps and exciting future directions remain.

A primary challenge is the limited availability of many iminosugars for comprehensive biological testing. nih.govresearchgate.net While total synthesis has made significant strides, developing more efficient and scalable synthetic routes is crucial for advancing the field. acs.org Furthermore, there is a need for a greater diversity of iminosugar structures to be synthesized and evaluated to expand the range of biological targets. nih.govresearchgate.net

The exploration of multivalent iminosugars as potent enzyme inhibitors is a rapidly developing area. mdpi.comresearchgate.net A deeper understanding of the factors that govern the multivalent effect, such as the nature of the scaffold and the length and rigidity of the linkers, is needed to rationally design more effective multivalent inhibitors. researchgate.net

Another emerging avenue is the use of iminosugars as chemical chaperones for the treatment of lysosomal storage disorders. nih.gov In these genetic diseases, specific enzymes are misfolded and prematurely degraded. Iminosugars can sometimes bind to and stabilize these mutant enzymes, allowing them to be properly trafficked and function, albeit at a reduced level. Investigating the potential of this compound and its analogs as chemical chaperones could open up new therapeutic possibilities.

Finally, the application of advanced analytical techniques, such as DNA microarrays, in conjunction with iminosugar probes, could revolutionize our understanding of gene expression and biological pathways. naspghan.org These approaches can help identify the downstream effects of inhibiting specific glycosidases and uncover new therapeutic targets.

Q & A

Q. What are the key structural features of Hyacinthacine A1, and how do they influence its biological activity?

this compound is a hydroxylpyrrolizidine alkaloid characterized by a bicyclic structure with multiple stereocenters, which are critical for its enzyme inhibitory properties. Its stereochemical complexity directly impacts interactions with glycosidase enzymes, such as rat intestinal lactase and Aspergillus niger amylase, by mimicking carbohydrate transition states . Researchers typically use NMR spectroscopy and X-ray crystallography to confirm stereochemistry, ensuring structural fidelity during synthesis .

Q. What enzymatic assays are commonly employed to evaluate this compound’s inhibitory effects?

Standard assays include spectrophotometric measurements of enzyme activity using substrate analogs (e.g., p-nitrophenyl glycosides). For lactase inhibition, kinetic parameters (Km and Vmax) are determined under varying this compound concentrations to calculate IC50 values . Controls must account for pH, temperature, and enzyme stability. Parallel assays with structurally similar inhibitors (e.g., deoxynojirimycin) help validate selectivity .

Q. How do researchers design synthetic routes for this compound, and what are common challenges?

Synthetic strategies often involve photooxygenation of furans to generate key intermediates, followed by stereoselective functionalization. A notable method uses N-heterocyclic carbene (NHC)-catalyzed cross-Benzoin reactions to construct the pyrrolizidine core . Challenges include achieving high enantiomeric purity and minimizing side reactions during deprotection steps. Multi-step sequences (e.g., reduction of ketones to alcohols) require rigorous monitoring via TLC and HPLC .

Advanced Research Questions

Q. How can the NHC-catalyzed cross-Benzoin reaction be optimized for this compound synthesis?

Optimization focuses on catalyst selection (e.g., triazolium salts), solvent polarity, and temperature. For example, Chabaud et al. achieved 78% yield using 10 mol% NHC catalyst in THF at −20°C, emphasizing the need for anhydrous conditions . Kinetic studies and computational modeling (DFT) can identify transition-state barriers, guiding adjustments to reaction time and stoichiometry .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from variations in enzyme sources (e.g., species-specific lactase isoforms) or assay conditions. Meta-analyses comparing raw datasets should normalize activity metrics (e.g., % inhibition per µM concentration). Structural analogs (e.g., hyacinthacine epimers) can isolate stereochemical effects, while molecular docking studies clarify binding site interactions .

Q. Which analytical techniques are critical for confirming this compound’s stereochemistry during synthesis?

Advanced techniques include:

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.

- NOESY NMR : Identifies spatial proximity of protons to resolve ring junction stereochemistry.

- Crystallography : Provides definitive proof of 3D structure but requires high-purity crystals . Cross-validation with synthetic intermediates (e.g., Mosher ester analysis) enhances reliability .

Q. How do researchers address low yields in multi-step syntheses of this compound?

Yield optimization involves:

- Stepwise Intermediate Characterization : Isolate and purify each intermediate via column chromatography.

- Protecting Group Strategy : Use orthogonal groups (e.g., TBS ethers) to prevent undesired side reactions.

- Flow Chemistry : Continuous flow systems improve reaction control for sensitive steps like oxidations .

Methodological Considerations

Q. What statistical approaches ensure reproducibility in this compound bioactivity studies?

Triplicate experiments with standard deviations <5% are essential. For IC50 calculations, nonlinear regression (e.g., GraphPad Prism) models dose-response curves. Researchers must report confidence intervals and use ANOVA for cross-study comparisons .

Q. How should synthetic protocols be documented to facilitate replication?

Follow Beilstein Journal guidelines:

Q. What ethical and safety protocols apply to this compound research involving biological samples?

- Obtain institutional ethics approval for enzyme sourcing (e.g., animal-derived lactase).

- Adhere to biosafety level 2 (BSL-2) standards when handling microbial amylases.

- Disclose conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.